molecular formula C13H13NS B2543050 3-甲基-5-[(苯甲基)硫]吡啶 CAS No. 1210868-05-5

3-甲基-5-[(苯甲基)硫]吡啶

货号 B2543050
CAS 编号: 1210868-05-5
分子量: 215.31
InChI 键: GIMRYRAGANEDSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-5-[(phenylmethyl)thio]pyridine, also known as 3-M-5-(PhMeS)P, is an organosulfur compound that has been studied for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties and has been studied for its potential use in treating various types of cancer, including breast, prostate, and lung cancer. Additionally, 3-M-5-(PhMeS)P has been studied for its potential use in treating inflammatory diseases, such as arthritis and psoriasis.

科学研究应用

合成与化学改性

研究集中于合成嘧啶和吡啶衍生物,这些衍生物在结构上与目标化合物相似或相关。这些努力旨在探索它们在药物化学和材料科学中的潜在应用。例如,Rathod 和 Solanki (2018) 讨论了通过一锅法合成嘧啶衍生物,重点介绍了它们的抗菌活性 (Rathod & Solanki, 2018)。此外,Grozavu 等人 (2020) 开发了一种催化方法,用于吡啶的 C-3/5 甲基化,这一过程与增强此类化合物的化学性质以用于进一步应用相关 (Grozavu 等人,2020)

抗菌和抗癌活性

研究还探索了吡啶衍生物的抗菌和抗癌特性。Bayrak 等人 (2009) 合成了 1,2,4-三唑并评估了它们的抗菌活性,证明了这些化合物的治疗潜力 (Bayrak 等人,2009)。在抗癌研究领域,Ivasechko 等人 (2022) 开发了具有针对各种癌细胞系的高抗增殖活性的新型吡啶-噻唑杂化分子,表明它们作为抗癌剂的潜力 (Ivasechko 等人,2022)

发光和材料应用

与“3-甲基-5-[(苯甲基)硫]吡啶”相关的化合物因其发光特性和在材料科学中的应用而受到研究。Xue 等人 (2000) 研究了 ReI−ReI 发色团的发光特性,提供了利用吡啶衍生物开发发光材料的见解 (Xue 等人,2000)

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

属性

IUPAC Name

3-benzylsulfanyl-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRYRAGANEDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-methylpyridine (888 mg) in toluene (10 mL) were added phenylmethanethiol (705 mg), N,N-diisopropylethylamine (1.47 g), tris(dibenzylideneacetone)dipalladium(0)(189 mg) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (239 mg), and the mixture was stirred under an argon atmosphere at 80° C. for 1.5 hr. The reaction mixture was filtered through silica gel, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1→17:3) to give the title compound as a yellow oil (yield 1.06 g, 95%).
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
189 mg
Type
catalyst
Reaction Step One
Quantity
239 mg
Type
catalyst
Reaction Step One
Yield
95%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。